molecular formula C16H30N2O6 B019650 Boc-lys(boc)-OH CAS No. 2483-46-7

Boc-lys(boc)-OH

Cat. No.: B019650
CAS No.: 2483-46-7
M. Wt: 346.42 g/mol
InChI Key: FBVSXKMMQOZUNU-NSHDSACASA-N
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Description

(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of two tert-butoxycarbonyl-protected amino groups, which makes it a valuable intermediate in peptide synthesis and other organic synthesis applications.

Mechanism of Action

Target of Action

Boc-Lys(Boc)-OH, also known as Nα,Nε-Di-Boc-L-lysine , primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They also deacetylate non-histone proteins . Through deacetylation, HDACs regulate a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Mode of Action

This compound interacts with its targets, the HDACs, by serving as a substrate for these enzymes . HDACs remove acetyl groups from lysine residues in histone and non-histone proteins . This deacetylation may lead to a change in the conformation and/or activity of the substrates .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lysine acetylation pathway . The lysine acetylation status of proteins is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . Deacetylation by HDACs plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression .

Pharmacokinetics

It’s known that the compound can be used in the synthesis of star poly(l-lysine) (pll) homo- and copolymers . These polymers have shown low minimum inhibitory concentration against both Gram-positive and Gram-negative bacteria , indicating potential bioavailability.

Result of Action

The result of this compound’s action is the deacetylation of histones and non-histone proteins . This can lead to changes in gene transcription, cell differentiation, DNA damage responses, and apoptosis . In the context of antimicrobial activity, star PLL homopolymers synthesized using this compound have shown enhanced antimicrobial activity and improved mammalian cell viability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the synthesis of star PLL homo- and copolymers, the presence of an amine-terminated polyamidoamine dendrimer mediates the ring-opening polymerization of this compound . Additionally, the antimicrobial activity of the resulting polymers can be influenced by the presence of hydrophobic and hydroxyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid typically involves the protection of the amino groups of lysine with tert-butoxycarbonyl groups. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino groups.

Industrial Production Methods

In industrial settings, the production of (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

    Coupling: N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole in anhydrous solvents like dimethylformamide.

Major Products

    Deprotection: Lysine or its derivatives.

    Coupling: Peptides or peptide derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid is unique due to its dual protection of the amino groups, which provides greater stability and versatility in synthetic applications compared to compounds with a single protected amino group. This dual protection allows for more complex and controlled synthesis of peptides and other derivatives.

Properties

IUPAC Name

(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVSXKMMQOZUNU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428554
Record name BOC-LYS(BOC)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2483-46-7
Record name BOC-LYS(BOC)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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